molecular formula C15H12FNO2 B11823939 (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate

(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate

Cat. No.: B11823939
M. Wt: 257.26 g/mol
InChI Key: MFAHJHQKJPQACI-GXDHUFHOSA-N
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Description

(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate is an organic compound that features both a fluorophenyl and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate typically involves the reaction of 4-fluorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-3-(pyridin-4-yl)acrylate
  • Methyl 2-(4-bromophenyl)-3-(pyridin-4-yl)acrylate
  • Methyl 2-(4-methylphenyl)-3-(pyridin-4-yl)acrylate

Uniqueness

(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

methyl (E)-2-(4-fluorophenyl)-3-pyridin-4-ylprop-2-enoate

InChI

InChI=1S/C15H12FNO2/c1-19-15(18)14(10-11-6-8-17-9-7-11)12-2-4-13(16)5-3-12/h2-10H,1H3/b14-10+

InChI Key

MFAHJHQKJPQACI-GXDHUFHOSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=NC=C1)/C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C(=CC1=CC=NC=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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